

Navigating the NASH Landscape: A Comparative Guide to TRβ Agonists in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study comparison of clinical trial results for leading Thyroid Hormone Receptor Beta (TRβ) agonists in development for Non-Alcoholic Steatohepatitis (NASH). This analysis focuses on key players including Resmetirom from Madrigal Pharmaceuticals and VK2809 from Viking Therapeutics, alongside emerging candidates, presenting a synthesized overview of their efficacy and safety data from recent clinical trials.

Mechanism of Action: The TRβ Signaling Pathway

Thyroid hormone receptor beta (TR β) agonists are a promising class of drugs for NASH due to their targeted action in the liver. The TR β receptor is predominantly expressed in hepatocytes and plays a crucial role in regulating lipid metabolism and mitochondrial function. Activation of TR β by an agonist initiates a cascade of events aimed at reducing the key pathological features of NASH: steatosis (fat accumulation), inflammation, and fibrosis (scarring).

The binding of a TR β agonist to its receptor in the hepatocyte nucleus leads to the transcriptional regulation of genes involved in several key metabolic pathways. This includes the upregulation of genes responsible for fatty acid oxidation (the breakdown of fats for energy) and the downregulation of genes involved in de novo lipogenesis (the synthesis of new fat molecules). This dual action directly combats the excessive accumulation of fat within the liver. Furthermore, TR β activation has been shown to have anti-inflammatory and anti-fibrotic effects, although the precise mechanisms are still under investigation.

Caption: $TR\beta$ Agonist Signaling Pathway in Hepatocytes.



Comparative Efficacy of TRB Agonists

The following tables summarize the key efficacy endpoints from the MAESTRO-NASH Phase 3 trial for Resmetirom and the VOYAGE Phase 2b trial for VK2809, as well as emerging data from other TR β agonists in earlier-stage trials.

Table 1: Histological Endpoints - NASH Resolution and Fibrosis Improvement

Drug (Trial)	Dose	NASH Resolution w/o Worsening of Fibrosis	Fibrosis Improvement (≥1 stage) w/o Worsening of NASH	Both NASH Resolution & Fibrosis Improvement
Resmetirom (MAESTRO- NASH)	80 mg	25.9% (p<0.001 vs. Placebo)[1]	24.2% (p<0.001 vs. Placebo)[1]	14.2% (p<0.001 vs. Placebo)[1]
100 mg	29.9% (p<0.001 vs. Placebo)[1]	25.9% (p<0.001 vs. Placebo)[1]	16.0% (p<0.001 vs. Placebo)[1]	
Placebo	9.7%[1]	14.2%[1]	4.9%[1]	
VK2809 (VOYAGE)	Multiple Doses	63% - 75%	44% - 57% (p<0.05 for 5mg & 10mg)[2]	40% - 50%
Placebo	29%[3]	34%[2][3]	20%[3]	
TERN-501 (DUET)	3 mg	Data not yet available	Data not yet available	Data not yet available
6 mg	Data not yet available	Data not yet available	Data not yet available	
Placebo	Data not yet available	Data not yet available	Data not yet available	

Table 2: Liver Fat Reduction (as measured by MRI-PDFF)



Drug (Trial)	Dose	Mean Relative Reduction from Baseline	% of Patients with ≥30% Reduction
Resmetirom (MAESTRO-NASH)	100 mg	>70% of patients experienced ≥30% reduction	>70%
VK2809 (VOYAGE)	Multiple Doses	37% - 55%[3][4]	64% - 88%[3]
TERN-501 (DUET)	3 mg	27% (p=0.0036 vs. Placebo)	Statistically significant vs. Placebo
6 mg	45% (p<0.0001 vs. Placebo)	64%	
Placebo	4%	-	-
ASC41 (Phase 2)	2 mg / 4 mg	Up to 68.2%[5]	Up to 93.3%[6]
ALG-055009 (HERALD)	0.5 mg - 0.9 mg	Up to 46.2% (placebo- adjusted)	Up to 70%[7]

Safety and Tolerability

Overall, the TR β agonists in these trials have demonstrated a generally favorable safety profile. The most commonly reported adverse events are mild to moderate in severity.

- Resmetirom: The most frequent adverse events reported in the MAESTRO-NASH trial were diarrhea and nausea, which were generally mild and transient.[1] The incidence of serious adverse events was similar between the resmetirom and placebo groups.[8]
- VK2809: The VOYAGE trial showed that VK2809 was well-tolerated, with the majority of treatment-related adverse events being mild or moderate.[9] Discontinuation rates due to adverse events were low and comparable to placebo.[9]
- TERN-501: In the DUET trial, TERN-501 was well-tolerated with low rates of gastrointestinal side effects and no cardiovascular safety signals.[10]
- ASC41: Showed excellent gastrointestinal tolerability in its Phase 2 trial.

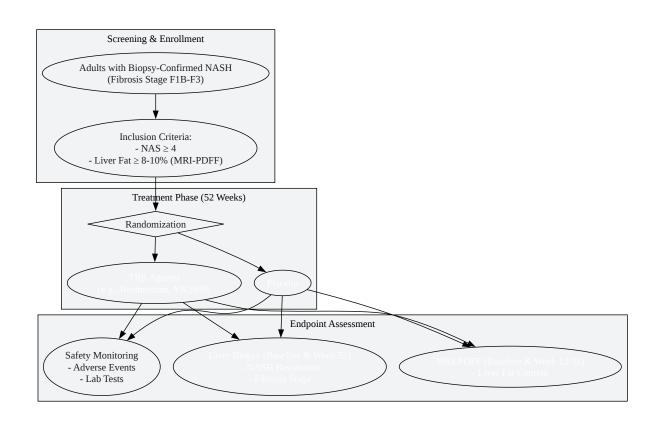


 ALG-055009: Was well-tolerated with no serious adverse events reported in the Phase 2a HERALD study.[7]

Experimental Protocols

A summary of the key methodologies employed in the pivotal trials for Resmetirom and VK2809 is provided below.





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Caption: Generalized Clinical Trial Workflow for TR_β Agonists.

MAESTRO-NASH (Resmetirom) Phase 3 Trial



- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[11][12]
- Patient Population: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS)
 of at least 4 and fibrosis stage F1B, F2, or F3.[1]
- Intervention: Patients were randomized to receive once-daily oral resmetirom (80 mg or 100 mg) or placebo.[11]
- Primary Endpoints (at 52 weeks):
 - NASH resolution with no worsening of fibrosis.
 - Improvement in fibrosis by at least one stage with no worsening of NAS.[1]
- Key Methodologies:
 - Liver Biopsy: A central pathologist, blinded to treatment allocation, assessed liver biopsies at baseline and 52 weeks for NASH activity and fibrosis stage.
 - MRI-PDFF: Used to quantify changes in liver fat content from baseline.

VOYAGE (VK2809) Phase 2b Trial

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
- Patient Population: Patients with biopsy-confirmed NASH and fibrosis.
- Intervention: Patients were randomized to receive various doses of oral VK2809 or placebo.
- Primary Endpoint (at 12 weeks): Change in liver fat content from baseline as measured by MRI-PDFF.[13]
- Secondary Endpoint (at 52 weeks): Histologic changes including NASH resolution and fibrosis improvement.[3]
- Key Methodologies:



- MRI-PDFF: Utilized as the primary measure of efficacy at the 12-week timepoint to assess the reduction in liver fat.
- Liver Biopsy: Performed at baseline and 52 weeks to evaluate histological improvements in NASH and fibrosis.

Conclusion

The clinical trial data for TR β agonists, particularly the frontrunners Resmetirom and VK2809, demonstrate a significant promise for the treatment of NASH. These agents have shown consistent efficacy in reducing liver fat, resolving steatohepatitis, and improving fibrosis, all while maintaining a favorable safety profile. The positive results from these trials represent a major step forward in addressing the unmet medical need for effective NASH therapies. As more data from ongoing and future trials become available, a clearer picture of the long-term benefits and the comparative effectiveness of different TR β agonists will emerge, guiding the future of NASH treatment.

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- To cite this document: BenchChem. [Navigating the NASH Landscape: A Comparative Guide to TRβ Agonists in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676235#cross-study-comparison-of-clinical-trial-results-for-tr-agonists]

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